2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid
CAS No.: 728918-51-2
Cat. No.: VC1992790
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid - 728918-51-2](/images/structure/VC1992790.png)
Specification
CAS No. | 728918-51-2 |
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Molecular Formula | C12H12N2O4S |
Molecular Weight | 280.3 g/mol |
IUPAC Name | 2-(2,4-dimethoxyanilino)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(10(5-7)18-2)13-12-14-9(6-19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | PZMSFLMPKPHKJO-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)OC |
Canonical SMILES | COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)OC |
Introduction
Chemical Structure and Properties
2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the amino group of the thiazole ring, and a carboxylic acid group at the 4-position of the thiazole ring.
Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₂N₂O₄S |
Molecular Weight | 280.3 g/mol |
CAS Number | 728918-51-2 |
Structure Type | Heterocyclic |
Functional Groups | Carboxylic acid, amino, methoxy |
The thiazole ring in this compound creates a unique electronic distribution due to the presence of both sulfur and nitrogen atoms. This electronic characteristic, combined with the 2,4-dimethoxyphenyl substituent and carboxylic acid group, contributes to its specific chemical properties and biological activities.
Physical Properties
The physical properties of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid include moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of the carboxylic acid group contributes to its acidic character and potential for salt formation, which can enhance its solubility in aqueous solutions under appropriate pH conditions.
Synthesis Methods
The synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,4-dimethoxyaniline with thioamide derivatives under specific conditions. Various synthetic routes have been reported for thiazole derivatives with similar structural features.
Alternative Methods
For related imidazo[2,1-b]thiazole compounds, Pd-catalyzed cross-coupling reactions have been employed, demonstrating the versatility of synthetic methods for thiazole-based heterocycles . These approaches might be adapted for the synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid with appropriate modifications.
Biological Activities
2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid and related thiazole derivatives exhibit diverse biological activities, making them valuable compounds for pharmaceutical research and development.
Antimicrobial Properties
Research indicates that thiazole derivatives similar to 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid may inhibit the growth of various bacteria by interfering with cell wall synthesis. The presence of specific substituents on the thiazole ring and the phenyl group can significantly influence antimicrobial activity.
Studies on related 2,4-disubstituted thiazole compounds have shown promising potential as antimicrobial agents, particularly against gram-positive bacteria . While specific data for 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is limited, investigations of structurally similar compounds provide insights into potential activity profiles.
Antifungal Activity
Thiazole derivatives, including those with structures similar to 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, have demonstrated antifungal properties in various studies. The structural features of these compounds contribute to their ability to inhibit fungal growth.
Research on related 2-amino-1,3-thiazole-4-carboxylic acid derivatives has shown good fungicidal activity at concentrations of 50 μg/mL . This suggests that 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid may possess similar antifungal properties, potentially making it valuable for agricultural applications or as antifungal agents in medicine.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting utility in cancer therapy. Further studies specifically focused on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid are needed to confirm its anticancer potential.
Structure-Activity Relationship
The biological activities of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid and related compounds are closely linked to their structural features. Understanding these relationships is essential for optimizing efficacy and designing new derivatives with enhanced properties.
Impact of the Thiazole Ring
The thiazole ring serves as the core structure of these compounds and contributes significantly to their biological activities. The presence of both sulfur and nitrogen atoms creates a unique electronic distribution that affects interactions with biological targets.
Role of the 2,4-Dimethoxyphenyl Group
The 2,4-dimethoxyphenyl group attached to the amino function at position 2 of the thiazole ring influences the compound's lipophilicity, electronic properties, and ability to interact with target biomolecules. Studies on related compounds suggest that substitution patterns on the phenyl ring can significantly affect biological activities.
For example, methoxy substituents, like those in 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, can enhance certain biological properties. In related compounds with methoxy-substituted phenyl rings, improved anticancer activity has been observed . This suggests that the 2,4-dimethoxyphenyl group in our target compound may contribute to its potential anticancer properties.
Significance of the Carboxylic Acid Group
The carboxylic acid group at position 4 of the thiazole ring affects the compound's solubility, acid-base properties, and ability to form hydrogen bonds with target biomolecules. This functional group can be crucial for specific biological activities and can also serve as a point for further structural modifications.
Comparison with Similar Compounds
To better understand the unique properties and potential advantages of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Other Thiazole-4-carboxylic Acid Derivatives
Structural Features and Their Significance
The unique combination of structural features in 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid contributes to its specific properties:
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The 2,4-dimethoxy substitution pattern on the phenyl ring affects the compound's electronic distribution and hydrogen bonding capacity.
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The amino linkage between the thiazole ring and the dimethoxyphenyl group provides flexibility and allows for specific interactions with biological targets.
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The carboxylic acid group at position 4 of the thiazole ring offers a point for further functionalization and contributes to the compound's acid-base properties.
Compared to related compounds with different substitution patterns, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid may exhibit unique biological activities due to these structural features. For instance, the presence of two methoxy groups, as opposed to one in 2-[(4-Methoxyphenyl)amino]thiazole-4-carboxylic acid, may enhance interactions with specific biological targets, potentially leading to improved efficacy in certain applications.
Research Applications
2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid and related thiazole derivatives have numerous research applications across different fields, reflecting their diverse biological activities and chemical properties.
Medicinal Chemistry
In medicinal chemistry, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid serves as an important scaffold for developing new therapeutic agents. Its structural features make it a valuable starting point for designing compounds with specific pharmacological properties.
The antimicrobial, antifungal, and potential anticancer activities of this and related compounds highlight their significance in drug discovery efforts. Researchers may use this compound as a lead structure for developing novel antibiotics, antifungal agents, or anticancer drugs.
Agricultural Applications
Thiazole derivatives, including those structurally related to 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, have applications in agriculture as plant protection agents. Studies have shown that certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit good fungicidal activity and anti-Tobacco Mosaic Virus (TMV) activity in vivo .
Thiazole-4-carboxylic acid derivatives may be used to combat fungal diseases in crops, potentially offering alternatives to existing agricultural chemicals . The bioassay results for related compounds indicated good fungicidal activity at 50 μg/mL and anti-TMV activity in vivo at 100 μg/mL .
Chemical Biology
In chemical biology, compounds like 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid may serve as molecular probes to study biological processes. Their ability to interact with specific biomolecules can be exploited to investigate cellular pathways and mechanisms.
Future Perspectives
The ongoing research on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid and related thiazole derivatives points to several promising directions for future investigation and applications.
Drug Development
Given the diverse biological activities of thiazole derivatives, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid represents a valuable scaffold for drug development. Future research could focus on:
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Optimizing the structure to enhance specific biological activities
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Developing selective agents that target specific pathogens or cancer types
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Investigating combination therapies with established drugs
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Exploring novel delivery systems to improve bioavailability
Agricultural Applications
The fungicidal and antiviral activities observed in related compounds suggest potential applications in agriculture. Future research might explore:
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Development of new crop protection agents based on the 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid scaffold
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Investigation of structure modifications to enhance specificity against plant pathogens
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Formulation studies to improve field efficacy and environmental safety
Mechanistic Studies
Understanding the precise mechanisms through which 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid exerts its biological effects remains an important area for future research:
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Identifying specific molecular targets and binding modes
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Elucidating structure-activity relationships in greater detail
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Investigating cellular pathways affected by the compound
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Employing computational methods to predict activities and guide structural optimization
Novel Synthetic Approaches
Developing more efficient and environmentally friendly methods for synthesizing 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid and its derivatives represents another important research direction:
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Exploring greener synthesis methods with reduced environmental impact
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Developing one-pot syntheses to improve efficiency
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Investigating catalytic processes for enhanced selectivity and yield
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